Cas no 760126-25-8 (methyl 2-aminoadamantane-1-carboxylate)
methyl 2-aminoadamantane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tricyclo[3.3.1.13,7]decane-1-carboxylicacid, 2-amino-, methyl ester
- Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 2-amino-, methyl ester (9CI)
- Methyl 2-amino-1-adamantanecarboxylate
- methyl 2-aminoadamantane-1-carboxylate
- EN300-27118127
- SCHEMBL11344046
- 760126-25-8
-
- Inchi: 1S/C12H19NO2/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10H,2-6,13H2,1H3
- InChI Key: BMCTUOOXHFSRDB-UHFFFAOYSA-N
- SMILES: O(C)C(C12CC3CC(CC(C3)C1N)C2)=O
Computed Properties
- Exact Mass: 209.142
- Monoisotopic Mass: 209.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3A^2
- XLogP3: 1.6
methyl 2-aminoadamantane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27118127-0.05g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 95.0% | 0.05g |
$1261.0 | 2025-03-20 | |
| Enamine | EN300-27118127-0.1g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 95.0% | 0.1g |
$1320.0 | 2025-03-20 | |
| Enamine | EN300-27118127-0.25g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 95.0% | 0.25g |
$1381.0 | 2025-03-20 | |
| Enamine | EN300-27118127-0.5g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 95.0% | 0.5g |
$1440.0 | 2025-03-20 | |
| Enamine | EN300-27118127-1.0g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
| Enamine | EN300-27118127-2.5g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
| Enamine | EN300-27118127-5.0g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 | |
| Enamine | EN300-27118127-10.0g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 95.0% | 10.0g |
$6450.0 | 2025-03-20 | |
| Enamine | EN300-27118127-1g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 1g |
$1500.0 | 2023-09-11 | ||
| Enamine | EN300-27118127-5g |
methyl 2-aminoadamantane-1-carboxylate |
760126-25-8 | 5g |
$4349.0 | 2023-09-11 |
methyl 2-aminoadamantane-1-carboxylate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on methyl 2-aminoadamantane-1-carboxylate
Methyl 2-aminoadamantane-1-carboxylate (CAS No. 760126-25-8): An Overview of Its Structure, Properties, and Applications
Methyl 2-aminoadamantane-1-carboxylate (CAS No. 760126-25-8) is a unique compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as methyl 1-adamantaneacrylamide carboxylate, is a derivative of adamantane, a tricyclic cycloalkane with a distinctive cage-like structure. The adamantane framework provides exceptional stability and rigidity, making it an attractive scaffold for the development of various pharmaceutical agents.
The chemical structure of methyl 2-aminoadamantane-1-carboxylate consists of an adamantane core with a carboxylate group and an amino group attached to the same carbon atom. The methyl ester functionality further enhances its solubility and reactivity, making it a versatile building block for synthetic chemistry. The adamantane scaffold imparts unique physical and chemical properties to the molecule, including high thermal stability, low toxicity, and good bioavailability.
Recent studies have highlighted the potential of methyl 2-aminoadamantane-1-carboxylate in various therapeutic applications. One notable area of research is its use as an intermediate in the synthesis of antiviral drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against influenza viruses. The adamantane core provides a stable platform for the attachment of functional groups that can enhance antiviral efficacy while maintaining low toxicity.
In addition to antiviral applications, methyl 2-aminoadamantane-1-carboxylate has shown promise in the development of anti-inflammatory agents. Research conducted at the University of California, San Francisco, revealed that certain derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that methyl 2-aminoadamantane-1-carboxylate could be a valuable starting point for designing new anti-inflammatory drugs with improved safety profiles.
The pharmacokinetic properties of methyl 2-aminoadamantane-1-carboxylate have also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters in animal models. These characteristics make it an attractive candidate for further development into therapeutic agents that can be administered orally.
The synthetic route to produce methyl 2-aminoadamantane-1-carboxylate involves several well-established chemical transformations. One common approach is to start with adamantane and introduce the carboxylic acid functionality through oxidation followed by esterification to form the methyl ester. The amino group can then be introduced via reductive amination or other suitable methods. This synthetic pathway allows for easy modification of the molecule to create a wide range of derivatives with tailored properties.
In conclusion, methyl 2-aminoadamantane-1-carboxylate (CAS No. 760126-25-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure and favorable properties make it an attractive candidate for the synthesis of antiviral and anti-inflammatory drugs. Ongoing research continues to explore new applications and derivatives of this compound, further solidifying its importance in the field of medicinal chemistry.
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